2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. The most potent compounds in the series were those with methoxybenzamide groups, particularly compound 17, which displayed exceptional affinity for the dopamine D4 receptor . Structural modifications on the lead compound, including changes to the amide bond and the alkyl chain length, were explored to understand their impact on receptor affinity .
Molecular Structure Analysis
The molecular structure of the related compounds plays a crucial role in their affinity and selectivity towards dopamine D4 receptors. The presence of a 4-chlorophenyl group and a methoxybenzamide moiety is significant for high receptor affinity. The SAFIR (structure-affinity relationship) study indicated that specific structural features are essential for maintaining high affinity and selectivity . Semirigid analogues were also synthesized to compare their binding profiles with their more flexible counterparts .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, it is implied that the reactions are carefully designed to produce the desired structural modifications that affect the binding affinity to dopamine D4 receptors. The synthesis likely involves standard organic chemistry techniques for constructing piperazine rings and attaching various functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly discussed in the provided papers. However, the high affinity for the dopamine D4 receptor and the selectivity over other receptors such as D2, serotonin 5-HT1A, and adrenergic alpha1 suggest that the compounds possess specific physicochemical characteristics that facilitate their interaction with the D4 receptor .
Wissenschaftliche Forschungsanwendungen
Piperazine Antihistamines
Piperazine derivatives, such as cetirizine, are known for their selective H1 histamine receptor antagonism. Cetirizine is the principal human metabolite of hydroxyzine, part of the piperazine class of antihistamines, effective in treating urticaria and allergic rhinitis (J. Arlette, 1991).
Synthesis and Biological Activities
The synthesis and evaluation of novel benzodifuran derivatives for their anti-inflammatory and analgesic properties have been explored. These compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
Piperazine Derivatives and Antidepressant Activities
A novel series of piperazine derivatives were synthesized and evaluated for their antidepressant and antianxiety activities. The study indicated significant activities at specific dosages, showcasing the potential of piperazine derivatives in psychiatric treatment (J. Kumar et al., 2017).
Antimicrobial Activities
Piperazine and its derivatives have been explored for antimicrobial properties. For instance, the synthesis of new 1,2,4-triazole derivatives demonstrated moderate to good antimicrobial activities against various microorganisms (H. Bektaş et al., 2007).
Potential Pesticides
Research into N-derivatives of chloro-3,5-dimethylphenoxyacetamide showcased their characterization by X-ray powder diffraction, proposing these organic compounds as potential pesticides (E. Olszewska et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O4/c1-31-21-10-6-20(7-11-21)28-12-14-29(15-13-28)23(24-3-2-16-32-24)17-27-25(30)18-33-22-8-4-19(26)5-9-22/h2-11,16,23H,12-15,17-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGLGLYRIDKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.